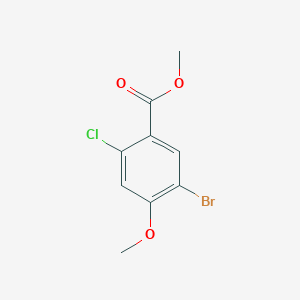

![molecular formula C22H25Cl2N3O4S2 B2530585 盐酸N-(4-氯苯并[d]噻唑-2-基)-3-(乙磺酰基)-N-(2-吗啉乙基)苯甲酰胺 CAS No. 1215796-18-1](/img/structure/B2530585.png)

盐酸N-(4-氯苯并[d]噻唑-2-基)-3-(乙磺酰基)-N-(2-吗啉乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

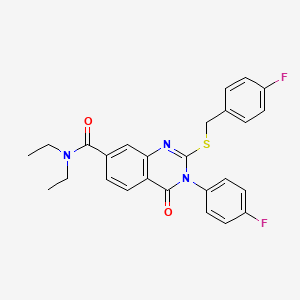

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride" is a chemically synthesized molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole moieties have been synthesized and studied for their biological activities, including cardiac electrophysiological activity, gastrokinetic activity, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, as well as antitumor properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of appropriate amine precursors with acyl chlorides or other acylating agents. For example, the synthesis of N-substituted imidazolylbenzamides was achieved by reacting imidazole with benzene-sulfonamides . Similarly, the synthesis of a thiadiazole derivative was based on the dehydrosulfurization reaction of hydrazinecarbothioamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry, and sometimes X-ray crystallography to determine the conformational features of the compound . The molecular docking studies can also be used to predict the interaction of the compound with biological targets, as seen in the study of a thiadiazole derivative's potential inhibition of dihydrofolate reductase .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can vary depending on the substituents present on the benzamide core. For instance, the presence of a morpholino group could influence the reactivity and interaction with biological targets . The reactivity of the thiazole ring, as seen in the synthesis of imidazole-2-carboxamides, suggests that the compound may also undergo reactions with nucleophiles or electrophiles depending on the substitution pattern .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents such as chloro, ethylsulfonyl, and morpholino groups can affect these properties. The compounds' activities in various biological assays can provide indirect information about their physicochemical characteristics, as seen in the studies where benzamide derivatives demonstrated various biological activities .

科学研究应用

合成和抗肿瘤特性

最近的研究集中在含有吗啉乙基部分的各种化合物的合成上,证明了它们在抗癌活性中的潜力。例如,已经合成了带有吗啉基团的化合物,用于国家癌症研究所的开发治疗计划的筛选,显示出作为新型抗癌剂的希望 (Horishny 等人,2020)。

心脏电生理活性

N-取代咪唑基苯甲酰胺和苯磺酰胺,包括吗啉衍生物,已经过研究其心脏电生理活性。这些化合物显示出作为 III 类电生理剂的潜力,表明它们在开发治疗心律失常方面的重要性 (Morgan 等人,1990)。

抗菌和抗真菌剂

已经探索了含有吗啉部分的新型 1,2,4-三唑衍生物的合成,一些化合物表现出良好至中等的抗菌活性。这项研究突出了此类衍生物在开发新型抗菌和抗真菌剂方面的潜力 (Sahin 等人,2012)。

碳酸酐酶抑制剂

对碳酸酐酶的芳香磺酰胺抑制剂的研究包括含有吗啉丙基部分的化合物。这些抑制剂已显示出对多种碳酸酐酶异构体的活性,表明它们在治疗碳酸酐酶活性受累的疾病中很有用 (Supuran 等人,2013)。

物理化学性质和 CO2 吸附

对质子离子液体(包括基于吗啉鎓阳离子的离子液体)的研究提供了对其物理化学性质和 CO2 吸附能力的见解。此类研究对于在绿色化学和环境技术中的应用至关重要 (Sardar 等人,2020)。

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O4S2.ClH/c1-2-32(28,29)17-6-3-5-16(15-17)21(27)26(10-9-25-11-13-30-14-12-25)22-24-20-18(23)7-4-8-19(20)31-22;/h3-8,15H,2,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDMEUOPIVWUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)